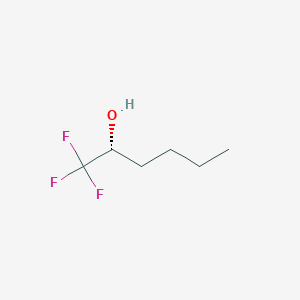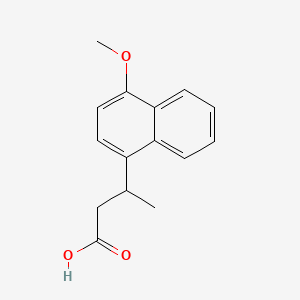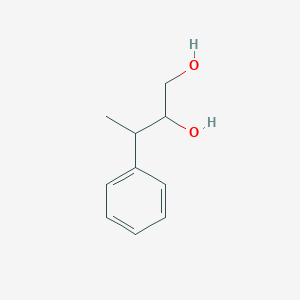
3-Phenyl-1,2-butanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1,2-butanediol is an organic compound with the molecular formula C10H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
3-Phenyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reduction of 3-phenyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
化学反应分析
Types of Reactions
3-Phenyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phenyl-2-butanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 3-phenyl-1-butanol.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 3-Phenyl-2-butanone.
Reduction: 3-Phenyl-1-butanol.
Substitution: Corresponding halides or other substituted derivatives.
科学研究应用
3-Phenyl-1,2-butanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 3-Phenyl-1,2-butanediol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1-Phenyl-2,3-butanediol: Another diol with a similar structure but different hydroxyl group positions.
3-Hydroxy-4-phenyl-2-butanone: A related compound with a ketone functional group.
Uniqueness
3-Phenyl-1,2-butanediol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties
属性
CAS 编号 |
68258-25-3 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
InChI 键 |
FAZRWYMHXGYVGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


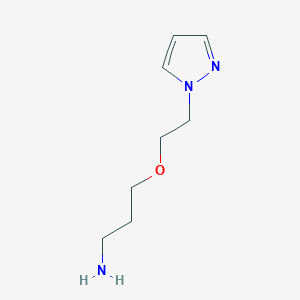
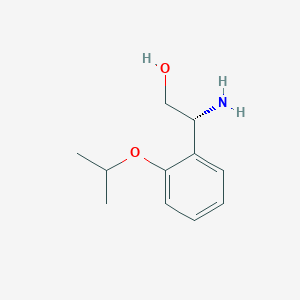
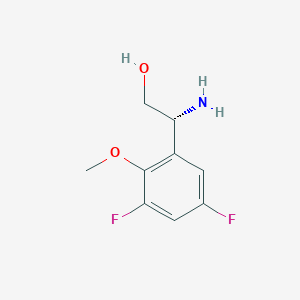
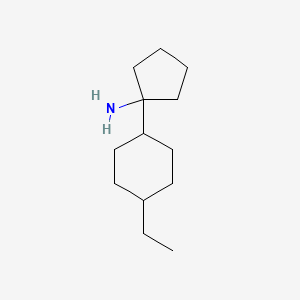

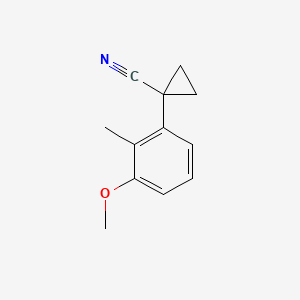
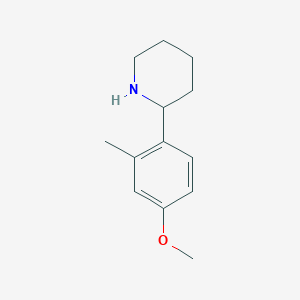
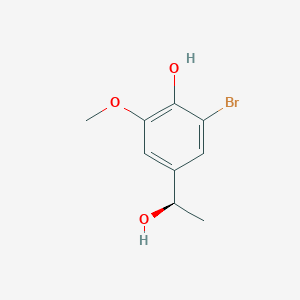
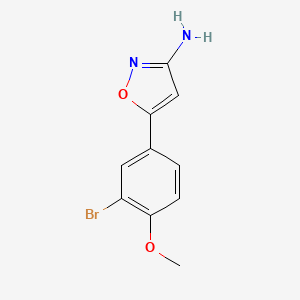
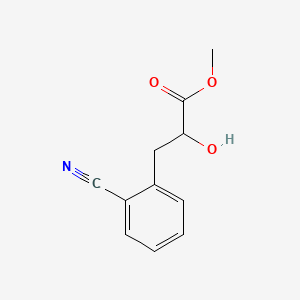
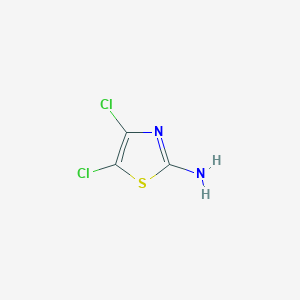
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
